molecular formula C10H13Cl2NOS B2374385 (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride CAS No. 1354025-44-7

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride

Cat. No.: B2374385
CAS No.: 1354025-44-7
M. Wt: 266.18
InChI Key: KDWQLLXKBUHGDF-LTLOVSHISA-N
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Description

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorophenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-((4-Bromophenyl)sulfinyl)pyrrolidine hydrochloride
  • (3S)-3-((4-Methylphenyl)sulfinyl)pyrrolidine hydrochloride
  • (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride

Uniqueness

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenylsulfinyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(3S)-3-(4-chlorophenyl)sulfinylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS.ClH/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-,14?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWQLLXKBUHGDF-LTLOVSHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1S(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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